2-Amino-3-ammoniopropanoate
Overview
Description
3-aminoalanine zwitterion is an amino acid zwitterion of 3-aminoalanine where the 3-amino group is protonated. It is a tautomer of a 3-aminoalanine.
Scientific Research Applications
Corrosion Inhibition : Amino acids, including derivatives of 2-Amino-3-ammoniopropanoate, have been investigated as corrosion inhibitors for metals. For instance, Srivastava et al. (2017) synthesized amino acid-based corrosion inhibitors and found that they effectively inhibited mild steel corrosion (Srivastava et al., 2017).
Anti-cancer and Molecular Docking Studies : Pavitha et al. (2017) conducted a study on novel compounds synthesized from 2-Amino-3-ammoniopropanoate, exploring their structural, spectroscopic properties, anti-cancer activity, and molecular docking studies (Pavitha et al., 2017).
High-Pressure Polymorphs : Research into the high-pressure polymorphs of amino acids, including 2-Amino-3-ammoniopropanoate derivatives, has been conducted to understand their structural properties under different conditions (Yamashita et al., 2007).
Neuroprotection in Cerebral Ischemia : Studies like that by Ivanova et al. (2002) have explored the role of 3-aminopropanal, a related compound, in neuroprotection during cerebral ischemia (Ivanova et al., 2002).
Asymmetric Biocatalysis : Research into asymmetric biocatalysis using Methylobacterium and substrates containing 3-amino-3-phenyl-propanoate ester has been conducted, highlighting its potential in pharmaceutical intermediate production (Li et al., 2013).
Synthesis of Antifungal Tripeptides : Computational peptidology assisted by conceptual density functional theory was used by Flores-Holguín et al. (2019) to study new antifungal tripeptides, including those containing 2-Amino-3-ammoniopropanoate (Flores-Holguín et al., 2019).
Global Metabolic Response to Stress : Borchert et al. (2019) explored the global metabolic response of Salmonella enterica to 2-aminoacrylate stress, where 2-aminoacrylate is an enamine intermediate generated in biochemical reactions involving 2-Amino-3-ammoniopropanoate (Borchert et al., 2019).
properties
IUPAC Name |
2-amino-3-azaniumylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2/c4-1-2(5)3(6)7/h2H,1,4-5H2,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PECYZEOJVXMISF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])N)[NH3+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-ammoniopropanoate | |
CAS RN |
515-94-6 | |
Record name | 2,3-Diaminopropionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=515-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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